N,N-Dimethyl-4-((trimethylsilyl)ethynyl)aniline (CAS 40230-97-5) is a highly stable, orthogonally protected arylalkyne building block designed for advanced cross-coupling and materials synthesis. Structurally, it combines a strongly electron-donating N,N-dimethylamino group with a trimethylsilyl (TMS)-protected ethynyl moiety. This specific configuration allows it to serve as a reliable precursor for Sonogashira couplings and click chemistry, bypassing the severe instability issues associated with terminal alkynes [1]. By locking the reactive alkyne in a dormant state, this compound ensures extended shelf-life and precise stoichiometric control, making it a critical procurement choice for the scalable synthesis of push-pull fluorophores, non-linear optical (NLO) materials, and complex conjugated organic frameworks [2].
Generic substitution with the unprotected analog, 4-ethynyl-N,N-dimethylaniline, routinely fails in industrial and rigorous laboratory settings due to the terminal alkyne's acute susceptibility to oxidative Glaser homocoupling and air degradation during storage [1]. When exposed to ambient light and oxygen, the unprotected terminal alkyne rapidly dimerizes, leading to shifting purities that ruin stoichiometric precision in downstream palladium-catalyzed reactions. Conversely, substituting with a simpler protected alkyne, such as TMS-phenylacetylene, eliminates the critical N,N-dimethylamino electron-donating group, entirely destroying the intramolecular charge transfer (ICT) capabilities required for optoelectronic and solvatochromic applications [2]. Procurement of the exact TMS-protected, N,N-dimethylamino-substituted compound is therefore mandatory to achieve both handling stability and target photophysical performance.
Terminal alkynes featuring strong electron-donating groups are notoriously unstable. N,N-Dimethyl-4-((trimethylsilyl)ethynyl)aniline utilizes a TMS protecting group to completely suppress oxidative Glaser homocoupling, maintaining >98% purity under standard ambient storage for extended periods [1]. In direct contrast, the unprotected comparator, 4-ethynyl-N,N-dimethylaniline, rapidly degrades and forms homocoupled dimers upon exposure to atmospheric oxygen and light, requiring specialized inert storage and immediate use [2].
| Evidence Dimension | Purity retention and homocoupling rate |
| Target Compound Data | TMS-protected alkyne: >98% purity retained long-term under ambient conditions |
| Comparator Or Baseline | Unprotected 4-ethynyl-N,N-dimethylaniline: Rapid oxidative dimerization and purity loss in air |
| Quantified Difference | Near-total suppression of oxidative degradation |
| Conditions | Ambient atmospheric storage and standard handling |
Ensures exact stoichiometric control during scale-up and eliminates the material waste associated with degrading terminal alkynes.
The choice of the trimethylsilyl (TMS) group over bulkier silyl protections is highly deliberate for processability. The TMS group on N,N-Dimethyl-4-((trimethylsilyl)ethynyl)aniline is readily cleaved under mild basic conditions, such as K2CO3 in methanol at room temperature, routinely achieving >94% deprotection yields in under 5 hours . Comparatively, TIPS-protected (triisopropylsilyl) analogs are significantly more sterically hindered, often requiring aggressive fluoride sources like TBAF or elevated temperatures to achieve complete deprotection, which can damage sensitive functional groups on complex intermediates [1].
| Evidence Dimension | Deprotection conditions and yield |
| Target Compound Data | TMS-protected alkyne: >94% yield using mild K2CO3/MeOH at room temperature |
| Comparator Or Baseline | TIPS-protected analogs: Require aggressive TBAF or elevated temperatures |
| Quantified Difference | Significantly milder cleavage conditions with comparable or superior yields |
| Conditions | Standard basic desilylation (K2CO3/MeOH, RT) |
Allows buyers to unmask the reactive alkyne without degrading other sensitive functional groups present in complex molecular targets.
For the synthesis of optoelectronic materials, the electron-donating strength of the precursor is paramount. N,N-Dimethyl-4-((trimethylsilyl)ethynyl)aniline features the highly potent -N(CH3)2 group, which possesses a Hammett constant (σp) of -0.83, making it one of the strongest para-electron donors available [1]. When compared to the baseline procurement substitute, TMS-phenylacetylene (σp = 0), the inclusion of the dimethylamino group enables massive bathochromic shifts and intense solvatochromism when the deprotected alkyne is coupled to an electron-accepting moiety [2].
| Evidence Dimension | Electron-donating strength (Hammett σp constant) |
| Target Compound Data | N,N-Dimethyl-4-((trimethylsilyl)ethynyl)aniline: σp = -0.83 |
| Comparator Or Baseline | TMS-phenylacetylene: σp = 0.00 |
| Quantified Difference | 0.83 unit increase in electron-donating capacity |
| Conditions | Standard Hammett linear free-energy relationship parameters |
Essential for synthesizing high-performance solvatochromic probes, BODIPY dyes, and non-linear optical materials that require a strong donor-pi-acceptor architecture.
Directly leveraging the strong electron-donating capacity (Hammett σp = -0.83) established in Section 3, this compound is the premier building block for creating donor-pi-acceptor fluorophores. Once deprotected and coupled to an electron-deficient core, it enables the synthesis of probes with high sensitivity to microenvironmental polarity [1].
Because the TMS group prevents oxidative homocoupling during storage and early synthetic steps, this compound is ideal for the scalable synthesis of complex organic electronics, such as functionalized BODIPY dyes and subphthalocyanines, where stoichiometric precision is critical [2].
The mild K2CO3/MeOH deprotection conditions allow this building block to be incorporated into solid-phase peptide synthesis or complex macromolecular assemblies. The terminal alkyne can be unmasked on-demand without aggressive fluoride reagents, setting up high-yield CuAAC (click) reactions [3].
Irritant